![molecular formula C17H19NO3 B5782717 N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5782717.png)
N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide and related compounds typically involves catalytic hydrogenation or direct functionalization of precursor molecules. For example, the reduction of N-(3-nitro-4-methoxyphenyl)acetamide to its amino derivative using a novel Pd/C catalyst showcases the application of catalytic hydrogenation, achieving high selectivity and stability under optimized conditions (Zhang Qun-feng, 2008). Another approach is the multi-step synthesis involving esterification and acetylation steps, as demonstrated in the preparation of 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng Zhou & Wan-yin Shu, 2002).
Molecular Structure Analysis
The structural characteristics of acetamide derivatives, including this compound, are often elucidated using crystallography and spectroscopy. The crystal structure of related compounds reveals specific conformational features, such as the linear or slightly bent arrangements of acetamido moieties and the presence of intramolecular hydrogen bonds, which contribute to the molecule's stability and reactivity (A. Camerman et al., 2005).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrolysis, acetylation, and interaction with reagents to form more complex structures or reveal specific functional groups. For instance, the chemoselective acetylation of amino groups demonstrates the reactivity of such compounds under catalyzed conditions, leading to pharmacologically relevant intermediates (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-11-7-5-9-14(16)18-17(19)12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKNSUKOKYULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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